Cas no 63216-08-0 (1,4-Phenanthrenedione,8-methoxy-)

1,4-Phenanthrenedione,8-methoxy- structure
63216-08-0 structure
Product Name:1,4-Phenanthrenedione,8-methoxy-
CAS No:63216-08-0
MF:C15H10O3
MW:238.238104343414
CID:524237
PubChem ID:188024
Update Time:2025-04-19

1,4-Phenanthrenedione,8-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Phenanthrenedione,8-methoxy-
    • 8-methoxyphenanthrene-1,4-dione
    • Inchi: 1S/C15H10O3/c1-18-14-4-2-3-10-9(14)5-6-11-12(16)7-8-13(17)15(10)11/h2-8H,1H3
    • InChI Key: ZDMJCRFZNVORMM-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2C1=CC=C1C(C=CC(C=21)=O)=O

Computed Properties

  • Exact Mass: 238.063
  • Monoisotopic Mass: 238.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.318
  • Boiling Point: 439.6°Cat760mmHg
  • Flash Point: 199°C
  • Refractive Index: 1.669
  • PSA: 43.37
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